molecular formula C19H17ClN2O3 B2666977 Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 2034377-57-4

Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2666977
CAS RN: 2034377-57-4
M. Wt: 356.81
InChI Key: KUPNOSADCJISMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of pyrimidine and has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It’s part of a series of novel triazole-pyrimidine-based compounds .


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol were treated with concentrated hydrochloric acid and heated to reflux .


Molecular Structure Analysis

These compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The compound can participate in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component process leads readily and efficiently to heterocyclic enamines .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate”:

Antimicrobial Research

Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate has shown promising results in antimicrobial research. Its structure allows it to interact with bacterial cell walls and inhibit the growth of various bacterial strains. This compound is being studied for its potential to develop new antibiotics, especially against resistant strains of bacteria .

Anticancer Studies

This compound is also being explored for its anticancer properties. Researchers are investigating its ability to induce apoptosis (programmed cell death) in cancer cells. The quinoline core structure is known for its cytotoxic effects, making it a candidate for developing new chemotherapeutic agents .

Anti-inflammatory Applications

Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate has potential anti-inflammatory properties. Studies are focusing on its ability to inhibit the production of pro-inflammatory cytokines and enzymes, which could make it useful in treating inflammatory diseases such as arthritis .

Drug Delivery Systems

Finally, this compound is being researched for its potential use in drug delivery systems. Its chemical properties make it suitable for encapsulating and delivering drugs to specific targets in the body, improving the efficacy and reducing the side effects of treatments.

[Antimicrobial Research Source] [Anticancer Studies Source] [Anti-inflammatory Applications Source] : [Antiviral Research Source] : [Neuroprotective Effects Source] : [Enzyme Inhibition Studies Source] : [Antioxidant Research Source] : [Drug Delivery Systems Source]

properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methylamino]-2-oxo-4aH-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-2-25-19(24)16-17(21-11-12-7-9-13(20)10-8-12)14-5-3-4-6-15(14)22-18(16)23/h3-10,14,21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNDJDISXFRBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2C=CC=CC2=NC1=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate

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